alpha-Cyanocinnamic acid
Overview
Description
This compound is characterized by the presence of a cyano group (-CN) attached to the alpha position of the cinnamic acid structure, which significantly influences its chemical properties and reactivity . Alpha-Cyanocinnamic acid is commonly used in various scientific applications, particularly in mass spectrometry as a matrix for peptides and nucleotides .
Mechanism of Action
Target of Action
Alpha-Cyanocinnamic acid (CHCA) is primarily used as a matrix for peptides and nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .
Mode of Action
CHCA facilitates the ionization of proteins and peptides in a MALDI time-of-flight (TOF) mass spectrometer . The matrix itself also ionizes, as do its sodium and potassium adducts . This interaction with its targets leads to changes in their ionization states, which is crucial for their detection and analysis in mass spectrometry.
Result of Action
The primary result of CHCA’s action is the enhanced ionization of target molecules in MALDI-TOF mass spectrometry . This allows for the more effective analysis of these molecules, contributing to a wide range of research and diagnostic applications.
Action Environment
The efficacy and stability of CHCA are influenced by the specific conditions used in MALDI-TOF mass spectrometry Factors such as the laser intensity, the matrix-to-analyte ratio, and the temperature can all impact the effectiveness of CHCA as a matrix
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cyanocinnamic acid can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction proceeds as follows:
4-Hydroxybenzaldehyde+MalononitrilePiperidineAlpha-Cyanocinnamic acid
The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyanocinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Alpha-Cyanocinnamic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-Cyanocinnamic acid can be compared with other cinnamic acid derivatives such as:
Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: Exhibits strong antioxidant activity and is used in skincare products.
Sinapic Acid: Similar to this compound, it is used as a matrix in MALDI mass spectrometry.
Uniqueness
This compound is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to other cinnamic acid derivatives . Its ability to act as a matrix in MALDI mass spectrometry and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQMGQIHYISOP-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-92-3 | |
Record name | alpha-Cyanocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-cyanocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cyano-3-phenylacrylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.